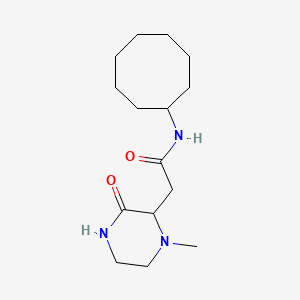![molecular formula C16H16N6O2S B3805575 2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B3805575.png)
2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine
Vue d'ensemble
Description
2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is a member of the oxadiazole family, which has been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is not fully understood. However, studies suggest that this compound acts by inhibiting the activity of certain enzymes or signaling pathways. For instance, in cancer cells, this compound induces apoptosis by activating the caspase pathway. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine are diverse and depend on the specific application. In cancer cells, this compound induces apoptosis, leading to the death of cancer cells. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines, reducing inflammation. Additionally, this compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine in lab experiments are its high yield synthesis method, diverse biological activities, and potential for large-scale production. However, the limitations of using this compound in lab experiments are the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research of 2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine. One direction is to further investigate the mechanism of action of this compound to understand its potential applications in various fields. Another direction is to explore the potential of this compound as an anticancer agent in vivo. Additionally, this compound can also be tested for its potential as an anti-inflammatory agent in animal models. Finally, the synthesis method of this compound can be optimized to increase the yield and reduce the cost of production.
Conclusion:
In conclusion, 2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a promising chemical compound that has shown diverse biological activities. The synthesis method of this compound is relatively simple, and it has potential applications in various fields, including medicinal chemistry, anti-inflammatory agents, and antioxidant agents. However, further research is needed to understand the mechanism of action and potential side effects of this compound.
Applications De Recherche Scientifique
2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where this compound has been tested for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has also been tested for its potential as an anti-inflammatory agent, where it showed significant inhibition of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
[4-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c23-16(13-2-1-9-25-13)22-7-5-21(6-8-22)11-14-19-15(20-24-14)12-10-17-3-4-18-12/h1-4,9-10H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJJXFIVPKHXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=NC=CN=C3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-(2-{[1-(3-fluorobenzyl)-1H-pyrazol-5-yl]amino}-2-oxoethyl)-1H-imidazole-2-carboxylate](/img/structure/B3805497.png)
![3-{2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl}phenol](/img/structure/B3805516.png)
![N-isopropyl-6-methyl-5-[5-(4-pyridazinyl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B3805520.png)
![1,3,6-trimethyl-5-[4-(1-piperidin-1-ylethyl)phenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3805528.png)
![N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine](/img/structure/B3805533.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B3805535.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-2-pyridin-4-ylethyl)acetamide](/img/structure/B3805541.png)
![1-[3-(methylthio)propyl]-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B3805549.png)
![5-(4-methoxyphenyl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-furamide](/img/structure/B3805556.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(4-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B3805560.png)


![N-ethyl-3-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyridine-2-carboxamide](/img/structure/B3805581.png)
![1-(1-azocanyl)-3-(5-{[isopropyl(2-methoxyethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B3805584.png)